

# Discovery of YM-216391: A Potent Cytotoxic Cyclic Peptide from *Streptomyces nobilis*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: YM-216391

Cat. No.: B15594861

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

## Introduction

**YM-216391** is a novel cyclic peptide that has demonstrated significant cytotoxic activity against a range of human cancer cell lines. First isolated from the cultured mycelium of *Streptomyces nobilis* JCM 4274, this natural product represents a unique molecular architecture with potential for development as an anticancer agent. This technical guide provides a comprehensive overview of the primary research surrounding the discovery of **YM-216391**, including its isolation, structure elucidation, biological activity, and biosynthetic pathway. The information is compiled from key research articles to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development.

## Fermentation and Isolation

**YM-216391** is produced by the bacterium *Streptomyces nobilis* JCM 4274. The production, isolation, and purification of this cyclic peptide involve a multi-step process.

## Experimental Protocols

Microorganism and Fermentation:

- Producing Organism: *Streptomyces nobilis* JCM 4274. [1]

- Fermentation Medium: The fermentation medium consists of 0.4% yeast extract, 1% malt extract, and 0.4% glucose.[2]
- Culture Conditions: A culture of *S. lividans* containing the appropriate plasmid is grown on TSB (Tryptic Soy Broth) for 36 hours at 28°C. Subsequently, a 12-mL portion of this culture is transferred into 120 mL of the fermentation medium and incubated at 28°C for 7 days.[2]

#### Isolation and Purification:

- Extraction: The fermentation broth is first extracted with acetone (Me<sub>2</sub>CO).[2]
- Solvent Partitioning: After removing the acetone by vacuum concentration, the remaining aqueous solution is extracted twice with ethyl acetate (EtOAc).[2]
- Concentration: The organic layer is concentrated under vacuum.[2]
- Chromatography: The crude extract is subjected to a series of chromatographic purifications, including silica gel and ODS (octadecylsilane) flash column chromatographies.[3]
- Preparative HPLC: The final purification step is performed using preparative High-Performance Liquid Chromatography (HPLC) to yield pure **YM-216391**.[3]

## Structure Elucidation

The planar structure and absolute configuration of **YM-216391** were determined using a combination of spectroscopic techniques and chemical analysis.

## Experimental Protocols

- Spectroscopic Analysis: The planar structure of **YM-216391** was determined using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
- Stereochemistry Determination: The absolute configurations of the amino acid residues were established by Marfey's analysis and chiral HPLC analysis of the acid hydrolysate of the molecule.[4]

## Biological Activity and Cytotoxicity

**YM-216391** has demonstrated potent cytotoxic effects against various human cancer cell lines.

## Quantitative Data

| Cell Line | IC50 (nM) | Cancer Type     |
|-----------|-----------|-----------------|
| HeLa S3   | 14        | Cervical Cancer |
| A549      | 12        | Lung Cancer     |

Table 1: In vitro cytotoxicity of **YM-216391** against human cancer cell lines.[3][5]

## Experimental Protocols

In vitro Cytotoxicity Assay:

- The cytotoxic activity of **YM-216391** was evaluated against a panel of human cancer cell lines.[3]
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined for each cell line.[3][5]
- **YM-216391** dose-dependently inhibited the growth of human cervical cancer HeLa S3 cells with an IC50 value of 14 nM.[3] It also showed potent cytotoxic activity against a human lung cancer A549 cell line with an IC50 of 12 nM.[5]

## Biosynthesis of YM-216391

The biosynthesis of **YM-216391** is a complex process involving a dedicated gene cluster that orchestrates a series of post-translational modifications of a precursor peptide.

## Biosynthetic Pathway

The biosynthetic gene cluster of **YM-216391** encodes for a ribosomal synthesis of a precursor peptide which then undergoes a series of novel post-translational modifications. These modifications include:

- Cleavage of both the N-terminal leader peptide and the C-terminal extension peptide.

- Head-to-tail cyclization of the core peptide.
- Conversion of L-isoleucine to D-allo-isoleucine.
- $\beta$ -hydroxylation of a phenylalanine residue by a P450 monooxygenase, followed by heterocyclization and oxidation to form a phenyloxazole moiety.[\[1\]](#)

## Heterologous Expression

To overcome challenges in genetic manipulation of the native producer, the **YM-216391** gene cluster has been heterologously expressed in *Streptomyces lividans*.[\[1\]](#) Deletion of a putative transcriptional regulator, ymR3, resulted in a 20-fold increase in the production of **YM-216391**.[\[1\]](#)

## Experimental Protocols

General Molecular Biology Methods:

- Bacterial Strains and Plasmids: *Streptomyces nobilis* JCM 4274 was used as the source of the **YM-216391** gene cluster. *E. coli* strains BW25113/pIJ790 and 5 $\alpha$ /BT340 were used for gene knockout experiments. The cosmid pJTU2554 was used for the construction of a genomic library.[\[2\]](#)
- Genomic Library Construction: A genomic library of *S. nobilis* was constructed by digesting the genomic DNA with Sau3AI and ligating the fragments into the BamHI site of the cosmid pJTU2554.[\[2\]](#)
- Screening of the Gene Cluster: The cosmid containing the **YM-216391** gene cluster was identified by PCR using specific primers.[\[2\]](#)
- Heterologous Expression: The identified cosmid was introduced into *E. coli* S17-1 and subsequently transferred to *Streptomyces lividans* 1326 via conjugation for heterologous expression.[\[2\]](#)

## Visualizations

### YM-216391 Isolation Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and purification of **YM-216391**.

## YM-216391 Biosynthetic Pathway Overview



[Click to download full resolution via product page](#)

Caption: Overview of the biosynthetic pathway of **YM-216391**.

## Conclusion

The discovery of **YM-216391** has provided a promising new scaffold for the development of anticancer therapeutics. Its potent cytotoxic activity, coupled with its unique cyclic peptide structure, makes it a subject of significant interest. This technical guide has summarized the foundational research on **YM-216391**, offering a detailed look at its discovery, biological evaluation, and biosynthesis. Further research into its precise mechanism of action and optimization of its production will be crucial for realizing its full therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Analysis of YM-216391 biosynthetic gene cluster and improvement of the cyclopeptide production in a heterologous host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Recent Advances in Discovery, Bioengineering, and Bioactivity-Evaluation of Ribosomally Synthesized and Post-translationally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptomyces: Surrogate Hosts for the Genetic Manipulation of Biosynthetic Gene Clusters and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YcaO-Dependent Posttranslational Amide Activation: Biosynthesis, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery of YM-216391: A Potent Cytotoxic Cyclic Peptide from Streptomyces nobilis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15594861#primary-research-articles-on-ym-216391-discovery>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)